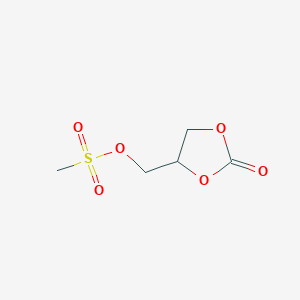

Glycerol carbonate mesylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8O6S |

|---|---|

Molecular Weight |

196.18 g/mol |

IUPAC Name |

(2-oxo-1,3-dioxolan-4-yl)methyl methanesulfonate |

InChI |

InChI=1S/C5H8O6S/c1-12(7,8)10-3-4-2-9-5(6)11-4/h4H,2-3H2,1H3 |

InChI Key |

MYTOZGCDKPCNRB-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCC1COC(=O)O1 |

Origin of Product |

United States |

Contextualizing Glycerol Derivatives in Sustainable Chemical Synthesis

The push towards more sustainable chemical manufacturing has intensified the search for renewable feedstocks to replace petroleum-based starting materials. daneshyari.com Glycerol (B35011), the primary byproduct of the biodiesel industry, has become a focal point of this research. researchgate.netgoogle.com The process of converting this low-cost, abundant C3 building block into higher-value products is known as glycerol valorization. researchgate.net

Glycerol's unique structure, featuring three hydroxyl groups, allows for its conversion into a wide array of derivatives, including ethers, esters, and carbonates. These derivatives have found applications as green solvents, additives, and as intermediates for the synthesis of polymers and pharmaceuticals. rsc.org The development of efficient catalytic processes to transform glycerol is a critical area of research, aiming to create more environmentally benign and economically viable chemical production routes. rsc.org

Academic Significance of Activated Glycerol Carbonate Intermediates

Among the many derivatives of glycerol (B35011), glycerol carbonate (GC) is particularly noteworthy due to its versatile reactivity. frontiersin.org It possesses two key functional groups: a cyclic carbonate and a primary hydroxyl group. frontiersin.org The synthesis of glycerol carbonate itself is a subject of extensive research, with common methods including the transesterification of glycerol with dimethyl carbonate (DMC) or the reaction of glycerol with urea (B33335) or carbon dioxide. frontiersin.orgnih.govnih.gov

Table 1: Selected Catalytic Systems for Glycerol Carbonate (GC) Synthesis

| Carbonyl Source | Catalyst | Temperature (°C) | Reaction Time | Glycerol Conversion (%) | GC Yield (%) |

|---|---|---|---|---|---|

| Dimethyl Carbonate | Uncalcined Mg-Al Hydrotalcite | Moderate | N/A | High | High |

| Dimethyl Carbonate | Na2CO3 | 75 | 2h | 98 | ~98 |

| Dimethyl Carbonate | Candida Antarctica Lipase B | 50 | 24h | N/A | 89 |

| Urea | MgO and CaO | 145 | 5h | 82 | 72 |

| Urea | ZnSO4 | 140 | 4h | 80.33 | 75.81 |

To further enhance its utility as a synthetic intermediate, the primary hydroxyl group of glycerol carbonate can be "activated." This is typically achieved by converting the hydroxyl group into a better leaving group, such as a mesylate (-OMs) or tosylate (-OTs). daneshyari.comresearchgate.net This transformation creates an activated glycerol carbonate intermediate, significantly increasing the electrophilicity of the adjacent carbon atom.

Glycerol carbonate mesylate is considered a versatile bis-electrophile. daneshyari.com This dual reactivity arises from two key sites within the molecule:

The primary carbon bearing the mesylate group: The mesylate is an excellent leaving group, making this carbon highly susceptible to nucleophilic substitution reactions.

The carbonyl carbons of the carbonate ring: These carbons are also electrophilic and can be attacked by nucleophiles, potentially leading to ring-opening reactions.

This multi-faceted reactivity makes this compound a powerful tool for constructing complex molecules from a renewable starting material.

Research Trajectories for Glycerol Carbonate Mesylate As a Key Synthon

Precursor Synthesis: Advanced Approaches to Glycerol Carbonate

Glycerol carbonate is a significant value-added chemical derived from glycerol, a byproduct of biodiesel production. Its synthesis is a focal point of green chemistry, with several innovative methods being developed. These routes include the reaction of glycerol with phosgene, carbonylation with urea (B33335), transesterification with alkyl or cyclic carbonates, and direct reaction with carbon dioxide or carbon monoxide.

The transesterification of glycerol with dialkyl carbonates, particularly dimethyl carbonate (DMC), is considered an environmentally friendly and industrially viable process that operates under mild conditions with high selectivity and yield. This route is favored as it can lead to high conversions and selectivities. The reaction involves reacting glycerol with a dialkyl carbonate in the presence of a catalyst, often with the carbonate reactant also serving as the solvent. A variety of heterogeneous basic catalysts are effective for this transformation.

Research has shown that uncalcined Mg–Al hydrotalcite is a highly active base catalyst for this reaction. Mixed oxide catalysts, such as those based on magnesium, calcium, zinc, and lanthanum, have demonstrated excellent catalytic performance due to their strong basic sites. For instance, a Mg1.2Ca0.8O2 mixed oxide catalyst has been reported to achieve a 100% yield of glycerol carbonate. Similarly, a ZnO/La2O3 mixed oxide catalyst can achieve a 95.7% yield.

| Catalyst | Dialkyl Carbonate | Molar Ratio (Glycerol:Carbonate) | Temperature (°C) | Time (h) | Glycerol Conversion (%) | GC Yield (%) | Reference(s) |

| Na2CO3 | DMC | 1:3 | 75 | 2 | 98 | ~98 | |

| Mg1.2Ca0.8O2 | DMC | - | - | - | - | 100 | |

| ZnO/La2O3 (4:1) | DMC | - | - | - | - | 95.7 | |

| Mg-Al Hydrotalcite | DMC | - | - | - | >99 | >99 |

Glycerol carbonate can also be synthesized via transesterification with cyclic carbonates, such as ethylene (B1197577) carbonate or propylene (B89431) carbonate. This reaction is typically performed in the presence of a basic catalyst. However, this route presents a significant challenge in the separation of the final product, glycerol carbonate, from the byproduct, which is a glycol (e.g., ethylene glycol). The similar properties of these compounds make purification difficult. Mixed oxides derived from calcined layered double hydroxides have shown high catalytic activity for this conversion under mild, solvent-free conditions.

The synthesis of glycerol carbonate from the reaction of glycerol and urea is an attractive and economical method. This process is advantageous because both reactants are inexpensive, non-toxic, and readily available. The reaction

Targeted Mesylation of Glycerol Carbonate Derivatives

Optimization of Reaction Conditions for Mesylate Formation

The synthesis of this compound (often abbreviated as MGC) is typically achieved by reacting glycerol carbonate with methanesulfonyl chloride in the presence of a base. Research has shown that the choice of solvent, base, and temperature are critical for maximizing the yield.

A common and effective method involves the use of triethylamine (B128534) as a base in a suitable organic solvent. For instance, studies have reported high yields of this compound when the reaction is performed under specific conditions. One established protocol achieves a 92% yield by treating glycerol carbonate with mesyl chloride in the presence of triethylamine. researchgate.net The base, typically an organic amine like triethylamine, plays the essential role of an acid scavenger, neutralizing the hydrochloric acid that is formed as a byproduct of the reaction.

The reaction temperature is another key parameter. While mesylation can often be carried out at room temperature or below, precise temperature control is necessary to manage the exothermic nature of the reaction and prevent potential degradation of the product.

| Reactant | Reagent | Base | Solvent | Yield | Reference |

| Glycerol Carbonate | Mesyl Chloride | Triethylamine | Not Specified | 92% | researchgate.net |

| Glycerol Carbonate | Mesyl Chloride | Triethylamine | Dichloromethane | Not Specified | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Regioselective Functionalization and Mesylation Control

Glycerol carbonate possesses two types of hydroxyl groups: a primary hydroxyl group on the side chain and a secondary hydroxyl group on the carbonate ring. The functionalization with a mesyl group is highly regioselective. The mesylation reaction preferentially occurs at the primary hydroxyl group due to its lower steric hindrance and higher reactivity compared to the secondary hydroxyl group.

This selectivity is crucial as it results in the formation of 4-(mesyloxymethyl)-1,3-dioxolan-2-one as the major product. researchgate.netresearchgate.net This regioselectivity allows the resulting mesylate to be used as a key intermediate, where the mesyl group acts as an excellent leaving group for subsequent nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups at the primary position. researchgate.netresearchgate.net

Investigation of Stereochemical Outcomes in Mesylate Synthesis

Glycerol carbonate is a chiral molecule, with the stereocenter located at the C4 position of the 1,3-dioxolan-2-one ring. The mesylation reaction occurs at the primary hydroxyl group of the side chain, which is not the chiral center.

Consequently, the mesylation process does not affect the stereochemical configuration of the glycerol carbonate backbone. If the synthesis starts with an enantiomerically pure form of glycerol carbonate, such as (R)- or (S)-glycerol carbonate, the resulting this compound will retain that stereochemistry. This conservation of stereochemistry is vital for the synthesis of chiral downstream products where precise control of the three-dimensional structure is required. The principles of this stereochemical retention are analogous to those seen in the mesylation of other chiral alcohols where the reaction site is not the stereocenter. beilstein-journals.org

Catalytic Systems in this compound Synthesis

The synthesis of this compound is primarily a stoichiometric reaction rather than a catalytic one in the traditional sense. However, the components used to facilitate the reaction, particularly the base, are critical to its success.

Role of Organic Bases and Metal Catalysts

In the mesylation of glycerol carbonate, organic bases are indispensable. Their primary function is to act as a proton scavenger, neutralizing the HCl generated during the reaction between the alcohol and methanesulfonyl chloride. researchgate.net Triethylamine is a commonly used base for this purpose. researchgate.netresearchgate.net The use of a base is stoichiometric, meaning at least one equivalent of the base is required for each equivalent of methanesulfonyl chloride used.

While extensive research exists on the use of metal catalysts for the synthesis of the precursor, glycerol carbonate, from glycerol and various carbonate sources, their role in the subsequent mesylation step is not prominent in the literature. encyclopedia.pubmdpi.comrsc.orgmdpi.com The mesylation reaction itself is a well-established, high-yielding transformation that typically does not require metal catalysis.

Development of Heterogeneous Catalytic Systems

The development of heterogeneous catalysts is a key area in green chemistry, as they can be easily recovered and reused. However, for the specific transformation of glycerol carbonate to its mesylate derivative, the application of heterogeneous catalytic systems is not widely reported.

The vast body of research on heterogeneous catalysis in this domain focuses on the production of glycerol carbonate itself. Numerous solid catalysts, including hydrotalcites, mixed metal oxides, and zeolites, have been developed to efficiently catalyze the transesterification of glycerol with organic carbonates or its reaction with urea. rsc.orgfrontiersin.orgmdpi.comresearchgate.net These systems are designed to activate the glycerol and carbonate source, a different chemical challenge than the O-sulfonylation reaction required for mesylate synthesis.

Reaction Engineering for Enhanced Mesylate Yields and Selectivity

Reaction engineering principles are applied to optimize chemical processes for industrial-scale production. For the synthesis of this compound, enhancing yield and selectivity primarily revolves around the optimization of reaction conditions as discussed previously (Section 2.2.1).

Key engineering considerations include:

Stoichiometry Control: Precise control over the molar ratios of glycerol carbonate, methanesulfonyl chloride, and the base is critical to ensure complete conversion while avoiding side reactions or excess, unreacted reagents.

Temperature Management: The reaction is often exothermic. Effective heat removal is necessary to maintain the optimal temperature, preventing thermal degradation of the product and ensuring reaction selectivity.

Mixing: Efficient mixing is required to ensure homogeneity, particularly if there are solubility limitations, leading to improved reaction rates and yields.

While advanced reaction engineering techniques like microfluidics or continuous flow reactors are being explored for the synthesis of glycerol carbonate, mdpi.com their specific application to the subsequent mesylation step to produce this compound is not yet a major focus in published research.

Mechanistic Studies of Nucleophilic Substitution Reactions

The primary reaction pathway for this compound involves nucleophilic substitution at the methylene (B1212753) carbon attached to the mesylate group. The robust nature of the mesylate as a leaving group facilitates these reactions. researchgate.net

Given that the mesylate group is attached to a primary carbon, nucleophilic substitution predominantly proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. ulethbridge.ca This pathway involves a backside attack by the nucleophile on the carbon atom bearing the mesylate group. The concerted nature of this mechanism, where the new bond forms simultaneously with the breaking of the carbon-leaving group bond, leads to an inversion of the stereochemical configuration at the reaction center. ulethbridge.cayoutube.com While this compound itself is typically achiral, if a chiral center were introduced at the 4-position of the dioxolane ring, the SN2 reaction would result in the corresponding inversion of stereochemistry.

The general mechanism for the SN2 reaction of this compound with a nucleophile (Nu-) can be depicted as follows:

Figure 1: General SN2 reaction mechanism for this compound.

This direct displacement is characteristic of primary substrates with good leaving groups, as steric hindrance is minimal. ulethbridge.ca

The nature of the attacking nucleophile plays a critical role in directing the course of the reaction. A distinction based on the Hard and Soft Acids and Bases (HSAB) principle can be made. Softer, less basic nucleophiles preferentially attack the "softer" electrophilic center, which is the primary carbon bearing the mesylate. researchgate.netdaneshyari.com In contrast, harder, more basic nucleophiles, such as alkoxides, tend to attack the "harder" electrophilic center, the carbonyl carbon of the carbonate ring, leading to ring-opening reactions. researchgate.netdaneshyari.com

Studies on the closely related tosylated glycerol carbonate have shown that soft nucleophiles like thiols readily displace the sulfonate ester in an SN2 fashion to yield the corresponding thioethers. researchgate.netresearchgate.net For instance, the reaction with thiophenol in the presence of a non-nucleophilic base proceeds smoothly to give the substituted product.

Steric hindrance in the nucleophile can also influence reactivity. youtube.com Highly hindered nucleophiles may exhibit reduced reaction rates in SN2 reactions due to the steric clash with the substrate during the backside attack. While the primary nature of the electrophilic carbon in this compound minimizes steric hindrance from the substrate side, bulky nucleophiles will still react more slowly than their less hindered counterparts. youtube.com

The following table, adapted from studies on the analogous tosylated glycerol carbonate, illustrates the influence of the nucleophile on the reaction pathway. researchgate.net

| Nucleophile (Reagent) | Predominant Reaction Pathway | Product Type |

| Thiophenol (with base) | SN2 at the primary carbon | Thioether |

| Primary Amines | SN2 at the primary carbon | Secondary Amine |

| Secondary Amines | SN2 at the primary carbon | Tertiary Amine |

| Alkoxides (e.g., t-BuOK) | Nucleophilic acyl substitution | Ring-opened carbonate |

This table illustrates the expected reactivity based on data for the analogous tosylated glycerol carbonate. researchgate.net

The choice of solvent significantly impacts the rate of SN2 reactions. Polar aprotic solvents, such as dimethylformamide (DMF), acetone, or acetonitrile, are generally preferred for SN2 reactions. ulethbridge.casolubilityofthings.com These solvents can dissolve the ionic nucleophiles while not solvating the nucleophile as strongly as polar protic solvents. solubilityofthings.comlibretexts.org This "bare" state of the nucleophile enhances its nucleophilicity and, consequently, the reaction rate. libretexts.org

In contrast, polar protic solvents, like water or alcohols, can form strong hydrogen bonds with the nucleophile, creating a solvent shell that hinders its ability to attack the electrophilic carbon. solubilityofthings.commasterorganicchemistry.com This solvation effect deactivates the nucleophile and slows down the SN2 reaction. masterorganicchemistry.com Therefore, to achieve efficient nucleophilic substitution on this compound, a polar aprotic solvent is the optimal choice.

Mechanistic Studies of Elimination Reactions

While substitution is the major reaction pathway for primary substrates like this compound, elimination reactions can occur under specific conditions, particularly with strong, sterically hindered bases.

Elimination reactions on this compound would proceed via a bimolecular elimination (E2) mechanism. This pathway involves the concerted removal of a proton from the carbon adjacent to the leaving group (the β-carbon) by a base, and the simultaneous departure of the mesylate leaving group, leading to the formation of a double bond. youtube.com

In the case of this compound, the β-protons are on the C4 carbon of the dioxolane ring. An E2 reaction would result in the formation of an exocyclic double bond, yielding 4-methylene-1,3-dioxolan-2-one.

Figure 2: Postulated E2 elimination reaction of this compound.

For an E2 reaction to occur, a strong base is required to abstract the relatively non-acidic β-proton. youtube.com

For primary substrates with good leaving groups, such as this compound, SN2 reactions are generally much faster and more favorable than E2 reactions. acs.org Elimination is more competitive for secondary and tertiary substrates where steric hindrance around the electrophilic carbon makes substitution more difficult.

However, the use of a strong, sterically hindered base can favor the E2 pathway. youtube.com Bulky bases, such as potassium tert-butoxide (t-BuOK), are poor nucleophiles due to their size, which impedes their ability to perform a backside attack for an SN2 reaction. youtube.com Their strong basicity, however, allows them to effectively abstract a proton from the less hindered β-position, thus promoting elimination.

The competition between substitution and elimination can be summarized as follows:

| Reagent Type | Favored Mechanism | Rationale |

| Strong, unhindered nucleophile/base (e.g., NaOH, CH3O-) | SN2 | Backside attack is sterically accessible for the primary substrate. |

| Weakly basic, good nucleophile (e.g., I-, Br-, RS-) | SN2 | Favors substitution as basicity is low. |

| Strong, sterically hindered base (e.g., t-BuOK) | E2 | Steric bulk disfavors SN2, while strong basicity promotes proton abstraction. |

Stereoelectronic Effects in Elimination Processes

The elimination reactions of this compound, like many E2 (bimolecular elimination) reactions, are governed by strict stereoelectronic requirements. The prevailing principle is that for the reaction to proceed efficiently, the abstracted proton and the leaving group must adopt an anti-periplanar conformation. rsc.orgubc.ca This specific geometric arrangement allows for the continuous and simultaneous overlap of the developing p-orbitals as the C-H bond is broken and the C-OMs (mesylate) bond is cleaved, leading to the formation of a new π-bond. ubc.ca

In the context of the this compound molecule, the five-membered ring introduces conformational constraints. For an E2 elimination to occur, the molecule must adopt a conformation where one of the protons on either the adjacent primary (C1) or tertiary (C3) carbon aligns at a 180° dihedral angle to the mesylate group on the secondary carbon (C2). The rate and feasibility of the elimination are thus highly dependent on the energy required to achieve this transition state geometry. A base can only efficiently abstract a proton if its σ C-H orbital is properly aligned with the σ* antibonding orbital of the C-OMs bond. ubc.ca The presence of the bulky carbonate ring and any substituents can create steric hindrance that may disfavor the necessary anti-periplanar alignment, potentially making substitution reactions more competitive than elimination pathways. researchgate.net

Rearrangement Chemistry of this compound

The rearrangement chemistry of this compound is not extensively documented in dedicated studies, but potential pathways can be inferred from the reactivity of analogous polyfunctionalized compounds. A plausible, though not explicitly reported, rearrangement could involve neighboring group participation (anchimeric assistance) by one of the oxygen atoms of the carbonate ring. nih.gov

If the molecule adopts a suitable conformation, an oxygen atom of the carbonate could act as an internal nucleophile, attacking the carbon bearing the mesylate group. This would result in the formation of a transient, strained tricyclic dioxolanium-type intermediate. Subsequent nucleophilic attack on this intermediate could lead to a rearranged product. This type of mechanism is known to facilitate reactions in other systems, often with retention of stereochemistry at the reaction center. nih.gov

Another possibility involves the migration of the entire carbonate group. While isomerization between five- and six-membered glycerol carbonates is known, this typically occurs with a free hydroxyl group and not from a mesylated derivative. rsc.orgresearchgate.net However, under certain conditions, intramolecular transesterification could potentially be induced, leading to a structural isomer. The high reactivity of the mesylate as a leaving group in nucleophilic substitution reactions may, in many cases, outcompete these potential rearrangement pathways.

Investigating Other Reactive Transformations

The primary reactive transformation investigated for this compound is its use as an electrophilic synthon in nucleophilic substitution reactions. The mesylate group is an excellent leaving group, activating the secondary carbon of the glycerol backbone for attack by a wide range of nucleophiles. researchgate.net This allows for the synthesis of diverse, functionalized 3-carbon synthons from a renewable glycerol-derived platform. researchgate.net

Research has demonstrated the successful substitution of the mesylate group with sulfur, nitrogen, and oxygen nucleophiles. researchgate.net The reaction of (R,S)-4-(mesyloxymethyl)-1,3-dioxolan-2-one with various thiophenols, for instance, proceeds efficiently in the presence of a base such as potassium carbonate to yield the corresponding thioether derivatives. researchgate.net These reactions highlight the utility of this compound as a precursor for introducing thio-functionality.

The general reaction scheme involves the activation of the primary hydroxyl group of glycerol carbonate to form the mesylate, which is then subjected to nucleophilic displacement. Studies on analogous systems, such as glycerol acetonide tosylate or other glycerol-derived secondary mesylates, confirm that these reactions typically proceed via an SN2 mechanism, which would result in an inversion of configuration at the C2 position if a chiral starting material is used. ucla.edubeilstein-journals.org

The following table summarizes the results from the reaction of this compound with various thiol nucleophiles, demonstrating its reactivity as an alkylating agent. researchgate.net

| Entry | Nucleophile (RSH) | Conditions | Product Yield |

|---|---|---|---|

| 1 | Thiophenol | K₂CO₃, DMF, 80°C | 54% |

| 2 | 4-Hydroxythiophenol | K₂CO₃, DMF, 80°C | 48% |

| 3 | 4-Chlorothiophenol | K₂CO₃, DMF, 80°C | 71% |

| 4 | 4-Methoxythiophenol | K₂CO₃, DMF, 80°C | 97% |

This reactivity underscores the role of this compound as a versatile intermediate for the synthesis of complex, functionalized molecules derived from glycerol. researchgate.net

Derivatization and Advanced Functionalization Via Glycerol Carbonate Mesylate

Synthesis of Novel Glycerol (B35011) Carbonate Adducts via Nucleophilic Displacement

The mesylate group on glycerol carbonate is readily displaced by various nucleophiles, providing a direct route to a diverse range of functionalized adducts. This reactivity is central to its utility as a synthetic building block.

Thiofunctionalization and Sulfur-Containing Derivatives

Glycerol carbonate mesylate is an effective substrate for creating carbon-sulfur bonds through reactions with thiol nucleophiles. The reaction conditions can be controlled to selectively produce either mono- or di-substituted products. For instance, reacting the tosylated analogue of glycerol carbonate with thiophenol in the presence of a base like potassium carbonate can lead to a mixture of the monosubstituted product, (2-oxo-1,3-dioxolan-4-yl)methyl(phenyl)sulfane, and the disubstituted product, 1,3-bis(phenylthio)propan-2-ol. researchgate.net

By adjusting the stoichiometry of the thiol and the choice of base, the reaction can be directed towards a specific outcome. Using triethylamine (B128534) as the base tends to favor monosubstitution with higher selectivity, minimizing elimination side reactions. researchgate.net The reaction of tosylated glycerol carbonate with three equivalents of thiophenol can yield the bis-sulfide product in excellent yields, reaching up to 96%. researchgate.net These sulfur-containing derivatives are valuable intermediates themselves, as the sulfide (B99878) linkage can be further oxidized to produce sulfoxides and sulfones, adding another layer of molecular complexity. researchgate.net

Table 1: Nucleophilic Substitution Reactions of Tosylated Glycerol Carbonate with Thiol Nucleophiles

| Nucleophile (RSH) | Base | Monosubstitution Yield (%) | Disubstitution Yield (%) | Elimination Yield (%) |

|---|---|---|---|---|

| Thiophenol | K₂CO₃ | 5 | 11 | - |

| Thiophenol | Et₃N | 56 | - | - |

| 2-Mercaptophenol | K₂CO₃ | - | - | 48 |

| 4-Methoxyphenol | K₂CO₃ | - | - | 97 |

Data sourced from research on the reactivity of activated 1,2-glycerol carbonate. researchgate.net

Azido (B1232118) Functionalization as a Precursor to Amines

The displacement of the mesylate group by an azide (B81097) ion, typically from sodium azide, is a highly efficient method for introducing nitrogen into the glycerol carbonate framework. This bimolecular nucleophilic substitution (SN2) reaction proceeds to form (S)-4-(azidomethyl)-1,3-dioxolan-2-one. beilstein-journals.org This azido-functionalized glycerol carbonate is a stable, versatile intermediate. researchgate.netdiva-portal.org

The azide group serves as a masked amine. It can be readily converted to a primary amine through reduction, for example, via Staudinger reaction or catalytic hydrogenation. Furthermore, the azide group is a key functional handle for "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions, allowing for the facile covalent attachment of the glycerol carbonate moiety to a wide variety of molecules and materials. rsc.org This strategy is widely used in the synthesis of complex biomolecules, polymers, and functional materials. diva-portal.orgresearchgate.net

Formation of Ether and Ester Linkages

While the displacement of the mesylate by oxygen nucleophiles like alcohols and carboxylates is mechanistically feasible, it is less commonly employed compared to thiofunctionalization. The synthesis of glycerol carbonate ethers via this route can be challenging, particularly with aliphatic alcohols. researchgate.net However, reactions with softer nucleophiles such as phenols have been reported, although they can sometimes be complicated by competing reactions like the cleavage of the carbonate ring. researchgate.net

The formation of ester linkages is typically achieved through other synthetic routes, such as the direct esterification of the free hydroxyl group of glycerol carbonate with carboxylic acids or their activated derivatives (e.g., acid chlorides). nih.govscispace.comgoogle.com The Steglich esterification, using a carbodiimide (B86325) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is another effective method for creating this ester bond under mild conditions. researchgate.net

Preparation of Specialty Monomers for Polymer Synthesis

This compound and its derivatives are valuable precursors for specialty monomers used in the synthesis of advanced polymers. The functional handles introduced via nucleophilic displacement allow for the creation of monomers tailored for specific polymerization techniques and final material properties.

For example, glycerol carbonate methacrylate (B99206), a key monomer for producing functional poly(methacrylates), can be synthesized by the transesterification of glycerol carbonate with methyl methacrylate. google.com Another important class of monomers are bis-cyclic carbonates, such as sebacic biscyclocarbonate. This monomer, synthesized from glycerol carbonate and sebacic acid, is a renewable building block for non-isocyanate polyurethanes (NIPUs), which are considered a more environmentally friendly alternative to traditional polyurethanes. researchgate.net

Furthermore, the azido-functionalized glycerol carbonate can act as a monomer in step-growth polymerizations or be incorporated into polymers for post-polymerization modification via click chemistry, leading to materials with tunable properties. diva-portal.orgresearchgate.net The copolymerization of glycidyl (B131873) ethers with carbon dioxide also yields poly(ether 1,2-glycerol carbonate)s, which are of interest as solid polymer electrolytes. acs.orgnih.gov

Enantioselective Synthesis and Chiral Building Blocks

This compound is a powerful tool in enantioselective synthesis due to the defined stereochemistry of its precursor, glycerol. Starting from an enantiomerically pure form of a glycerol derivative, such as (S)-solketal, one can synthesize the corresponding chiral mesylate. beilstein-journals.orgnih.gov

The subsequent nucleophilic displacement of the mesylate group proceeds via an SN2 mechanism, which results in a predictable inversion of the stereocenter's configuration. This allows for controlled access to the opposite enantiomer of the resulting product. For example, reacting the mesylate derived from (R)-glycerol carbonate with a nucleophile will produce a product with an (S) configuration at the newly formed stereocenter. beilstein-journals.orgnih.gov This stereochemical control is crucial for the synthesis of chiral drugs, natural products, and other bioactive molecules where specific stereoisomers are required for biological activity.

Multi-Step Synthesis of Complex Molecular Architectures

The true synthetic power of this compound is realized in its application as a versatile intermediate in multi-step syntheses of complex molecules. The functional groups introduced in the initial nucleophilic substitution step serve as strategic anchor points for further chemical transformations.

The azido group, for example, provides a gateway to a vast range of complex structures. After its introduction, it can be reduced to an amine, which can then undergo a host of classic amine-based reactions like amidation or reductive amination. Alternatively, it can participate in cycloaddition reactions to form triazole rings, a stable and common linker in medicinal chemistry and materials science. diva-portal.orgrsc.org

Similarly, the thioether derivatives can be selectively oxidized to sulfoxides or sulfones, altering the polarity, solubility, and hydrogen-bonding capabilities of the molecule. researchgate.net The ability to perform double nucleophilic substitution reactions also allows glycerol carbonate to act as a linker, connecting two different molecular fragments to create more elaborate structures. researchgate.net This multi-faceted reactivity has been harnessed to create complex products ranging from drug-polymer conjugates, such as those involving paclitaxel, to intricate heterocyclic systems and specifically designed polymer architectures. rsc.org

Computational and Theoretical Investigations of Glycerol Carbonate Mesylate Reactivity

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules and predict their reactivity. For glycerol (B35011) carbonate mesylate, DFT studies are instrumental in mapping out potential reaction pathways, such as nucleophilic substitution (S_N_1 and S_N_2) and elimination (E1 and E2) reactions.

DFT calculations can model the interaction of glycerol carbonate mesylate with various nucleophiles. For instance, in a study involving a similar benzodiazepine (B76468) derivative with a mesylate leaving group, DFT simulations at the M06-2X/6-311+G(d,p) level were used to rationalize the observed stereochemical outcomes of a reaction with an azide (B81097) nucleophile. scielo.br The calculations showed that the S_N_1 pathway, which would proceed through a carbocation intermediate, was highly unfavorable. The formation of the carbocation was found to be significantly endothermic, by nearly 45 kcal/mol, effectively ruling out this pathway. scielo.br

In contrast, the S_N_2 pathway, involving a backside attack by the nucleophile and displacement of the mesylate group, was found to be much more favorable. scielo.br These types of DFT studies allow chemists to predict which reaction mechanisms are likely to occur under specific conditions, guiding the design of synthetic protocols. amazonaws.com DFT methods, sometimes including dispersion corrections (like DFT-D), are chosen to accurately model the non-covalent interactions that can influence reactivity. amazonaws.com

Energy Barrier Calculations for Substitution and Elimination Processes

A key aspect of computational studies is the calculation of activation energy barriers for different reaction pathways. These energy barriers determine the kinetics of a reaction; a lower energy barrier corresponds to a faster reaction rate.

For the displacement of a mesylate group by an azide nucleophile, computational studies have quantified the energy barriers for competing substitution mechanisms. The computed activation energy in terms of enthalpy for the S_N_2 pathway was found to be 19 kcal/mol. scielo.br This value is significantly lower than the energy required for the S_N_1 mechanism, providing a quantitative explanation for the experimentally observed S_N_2 reactivity. scielo.br

Furthermore, these calculations can explore subsequent reactions. For example, at higher temperatures, a second S_N_2 substitution was proposed to occur where an azide nucleophile displaces the newly introduced azide group. The activation energy for this subsequent reaction was calculated to be 31 kcal/mol. scielo.br Such calculations are vital for understanding how reaction conditions, like temperature, can influence product distribution by enabling pathways with higher activation energies. scielo.br

Below is a table summarizing the calculated energy barriers for a representative mesylate displacement reaction.

| Reaction Pathway | Calculated Energy Barrier (Enthalpy) | Notes |

| S_N_1 Carbocation Formation | ~45 kcal/mol | Highly endothermic, pathway is disregarded. scielo.br |

| S_N_2 Nucleophilic Substitution | 19 kcal/mol | Favorable pathway leading to initial product. scielo.br |

| Subsequent S_N_2 Substitution | 31 kcal/mol | Occurs at higher temperatures, affecting stereochemistry. scielo.br |

Transition State Analysis and Reaction Coordinate Mapping

Transition state theory is fundamental to understanding reaction rates. Computational methods allow for the precise location and characterization of transition state structures, which are the highest energy points along a reaction coordinate.

Transition state analysis involves mapping the potential energy surface of a reaction. For the S_N_2 reaction of a mesylate, the transition state would feature the incoming nucleophile and the outgoing mesylate group partially bonded to the carbon center. DFT calculations can optimize the geometry of this transient species and confirm it is a true transition state by vibrational frequency analysis (a single imaginary frequency).

The reaction coordinate represents the progress of the reaction, connecting reactants, transition state, and products. For the cycloaddition of CO2 to glycidol (B123203) to form glycerol carbonate, DFT calculations have been used to map the energy profile. researchgate.net These studies show how the nucleophilic attack and subsequent ring-closure steps proceed, sometimes revealing barrier-less reaction pathways for certain steps. researchgate.net While this example does not involve a mesylate, the methodology is directly applicable to studying the reactions of this compound. By mapping the entire reaction coordinate, researchers can gain a complete picture of the mechanism, including the existence of any intermediates. amazonaws.com

Molecular Dynamics Simulations for Solvent and Catalytic Effects

While DFT is excellent for studying isolated molecules or small clusters, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a more realistic, condensed-phase environment. MD simulations model the movement of atoms and molecules over time, providing insights into the effects of solvents and catalysts on reactivity. polimi.it

For glycerol carbonate, quantum DFT simulations have been used to investigate the structure and dynamics of the pure liquid and its electrolyte solutions. nsf.gov These simulations highlight the critical role of hydrogen bonding in controlling the liquid's properties and ion association. nsf.gov Such interactions are crucial as the solvent can stabilize or destabilize reactants, products, and transition states, thereby altering reaction rates and pathways. The use of an explicit solvent model in simulations can be essential for accurately predicting kinetics. polimi.it

MD simulations can also be employed to study catalytic effects. For example, they can model how a catalyst interacts with this compound to lower the activation energy of a reaction. The simulations can reveal how the catalyst orients the substrate, stabilizes the transition state, or participates directly in the reaction mechanism. dechema.de

Quantitative Structure-Activity Relationship (QSAR) Studies for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov

For a series of derivatives of this compound, a QSAR model could be developed to predict their reactivity towards a specific nucleophile. The process would involve:

Data Set Collection : Assembling a series of related molecules with experimentally measured reactivity data (e.g., reaction rates or yields).

Descriptor Calculation : Calculating a variety of numerical descriptors for each molecule that encode its structural, electronic, and physicochemical properties. These can range from simple 2D descriptors (e.g., molecular weight, logP) to more complex 3D descriptors derived from the molecule's conformation or even descriptors from molecular dynamics simulations (MD-QSAR). nih.gov

Model Building : Using statistical methods or machine learning algorithms, such as multiple linear regression or artificial neural networks, to build a mathematical model that correlates the descriptors with the observed reactivity. nih.govresearchgate.net

Validation : Rigorously testing the model's predictive power using internal and external validation techniques. nih.gov

For example, in a study on Imatinib Mesylate derivatives, QSAR models were built using deep neural nets with 2D, 3D, and MD-based descriptors to predict binding affinity. nih.gov A similar approach could be applied to predict the reactivity of this compound derivatives, helping to identify which structural modifications would lead to desired changes in reactivity without the need for extensive experimental synthesis and testing.

Applications in Polymer Science and Advanced Materials Chemistry

Glycerol (B35011) Carbonate Mesylate as a Reactive Intermediate for Polycarbonate Synthesis

The synthesis of polycarbonates through the ring-opening polymerization (ROP) of cyclic carbonates is a significant area of research, driven by the quest for alternatives to traditional polycarbonate production methods that often involve hazardous reagents like phosgene. nih.gov Glycerol carbonate, derived from renewable glycerol, has been explored as a monomer for creating polycarbonates with pendant hydroxyl groups. nih.gov

Glycerol carbonate mesylate acts as a highly activated monomer for polycarbonate synthesis. The mesylate group is an excellent leaving group, which can facilitate the initiation of ROP under milder conditions compared to the parent hydroxyl-containing monomer. This enhanced reactivity allows for better control over the polymerization process, potentially leading to polycarbonates with well-defined molecular weights and low polydispersity.

The polymerization can be initiated by various nucleophiles, where the initiator attacks the carbonyl carbon of the carbonate ring, leading to ring opening. The presence of the mesylate group can also offer a site for post-polymerization modification, allowing for the introduction of other functional groups onto the polycarbonate backbone. This dual functionality makes this compound a valuable intermediate for producing functional polycarbonates with tailored properties for specific applications, such as drug delivery systems and advanced coatings. nih.gov

Table 1: Comparison of Monomers for Polycarbonate Synthesis

| Monomer | Reactivity | Key Features of Resulting Polymer | Potential Applications |

|---|---|---|---|

| Glycerol Carbonate | Moderate | Pendant hydroxyl groups, biodegradable. nih.govnih.gov | Biomedical materials, coatings. nih.govwikipedia.org |

| This compound | High | Reactive pendant mesylate groups for post-polymerization modification, potentially improved polymerization control. | Functional polymers, drug delivery, reactive coatings. |

Precursors for Non-Isocyanate Polyurethane Formulations

The development of non-isocyanate polyurethanes (NIPUs) is a major focus in polymer chemistry due to the toxicity associated with isocyanate precursors. ube.esgoogle.com The reaction between cyclic carbonates and amines to form hydroxyurethanes is the primary route to NIPUs. nih.govresearchgate.net Glycerol carbonate is a key bio-based building block for this technology. ube.es

In this context, this compound serves as a strategic precursor. By converting the hydroxyl group of glycerol carbonate to a mesylate, this reactive site is effectively protected during the NIPU synthesis. This ensures that the primary reaction occurs between the cyclic carbonate ring and the amine, leading to a more controlled polymer structure. The resulting polyurethane will have pendant mesylate groups along its backbone.

These mesylate groups can then be used in a subsequent step for crosslinking or functionalization by reacting them with nucleophiles. This two-step approach allows for the creation of well-defined NIPU networks with tailored properties. For instance, the mesylate groups can react with diamines to form crosslinks, enhancing the mechanical properties and thermal stability of the final material. This method provides a versatile platform for designing advanced NIPU coatings, adhesives, and foams. ube.es

Development of Functionalized Monomers for Polymerization

Glycerol carbonate itself can be chemically modified to produce a variety of functional monomers. rsc.org A notable example is the synthesis of glycerol carbonate methacrylate (B99206) (GCMA), which can be copolymerized with other acrylic monomers to introduce cyclic carbonate functionalities into the polymer chain. researchgate.netrsc.org

This compound is, in itself, a prime example of a functionalized monomer. The mesylate group is a highly versatile functional handle that can participate in various chemical transformations. This allows for its use in several polymerization strategies:

As a comonomer: this compound can be copolymerized with other monomers to introduce reactive pendant groups into the polymer chain. These mesylate groups can then be used for post-polymerization modification, allowing for the covalent attachment of a wide range of molecules, including biomolecules, drugs, or other polymers.

As an initiator: The mesylate group can be transformed into an initiating species for certain types of polymerization, such as cationic or living polymerization, enabling the synthesis of block copolymers and other complex polymer architectures.

The ability to easily introduce a reactive mesylate functionality opens up possibilities for creating polymers with advanced properties for applications in areas such as bioconjugation, stimuli-responsive materials, and surface modification.

Modification and Crosslinking of Polymeric Structures

The modification and crosslinking of polymers are crucial for tailoring their final properties. This compound is an effective agent for these purposes due to the high reactivity of the mesylate group towards nucleophiles. vulcanchem.com

When blended with polymers containing nucleophilic groups, such as hydroxyl, amine, or thiol groups, this compound can act as a crosslinking agent. Upon heating, the mesylate group will react with the nucleophilic sites on the polymer chains, forming stable covalent bonds and creating a crosslinked network. This process can significantly improve the mechanical strength, thermal stability, and solvent resistance of the material. For example, it can be used to crosslink polymers like poly(vinyl alcohol) or chitosan.

Furthermore, this compound can be used to chemically modify the surface of polymeric materials. By treating a polymer surface with a solution of this compound, the mesylate groups can be grafted onto the surface, introducing reactive sites that can be further functionalized. This is a powerful technique for altering the surface properties of materials, such as wettability, adhesion, and biocompatibility.

Table 2: Research Findings on Polymer Modification using Glycerol Carbonate Derivatives

| Polymer System | Modifying/Crosslinking Agent | Resulting Properties | Reference |

|---|---|---|---|

| (Meth)acrylic copolymers | Glycerol Carbonate Methacrylate (GCMA) and tris(2-aminoethyl)amine | Cross-linked hydroxyurethane acrylate (B77674) copolymers for coatings on glass and steel with good adhesion. | researchgate.net |

Integration into Polymeric Scaffolds for Specific Material Properties

Polymeric scaffolds play a critical role in tissue engineering and regenerative medicine, providing a temporary support structure for cell growth and tissue regeneration. mdpi.comrsc.org Glycerol-based polymers are attractive for these applications due to their biocompatibility and biodegradability. nih.gov

The integration of this compound into polymeric scaffolds offers a powerful method for creating bioactive and functional materials. By incorporating this compound as a comonomer in the synthesis of the scaffold material, a network of reactive "handles" is created throughout the scaffold structure.

These pendant mesylate groups can be used to covalently immobilize a wide variety of biomolecules, such as peptides, growth factors, or enzymes. This functionalization can be performed under mild conditions, preserving the biological activity of the immobilized molecules. This approach allows for the precise control over the biological signaling presented to cells, thereby guiding cell behavior and promoting tissue regeneration. The high reactivity of the mesylate group ensures efficient and stable attachment of these biomolecules, leading to scaffolds with enhanced performance for specific tissue engineering applications.

Catalytic Systems for Transformations Involving Glycerol Carbonate Mesylate

Design and Synthesis of Tailored Catalysts for Selective Reactions

The development of catalysts with high activity and selectivity is crucial for the economic viability of glycerol (B35011) carbonate production. Research has focused on creating catalysts with specific properties, such as strong basic sites, high surface area, and well-defined structures, to optimize reaction pathways and minimize byproducts.

Catalysts for glycerol carbonate synthesis can be broadly categorized, with significant research invested in developing solid base catalysts to replace corrosive and difficult-to-separate homogeneous catalysts. frontiersin.org

Metal Oxides: Simple metal oxides, particularly alkaline earth metal oxides like calcium oxide (CaO) and magnesium oxide (MgO), are widely studied due to their strong basicity and cost-effectiveness. frontiersin.orgmdpi.com CaO, in particular, has shown excellent catalytic performance. frontiersin.org The activity of these catalysts is often enhanced by calcination at high temperatures, which removes surface impurities like hydroxides and carbonates, thereby increasing the number of active basic sites. acs.org

Mixed Metal Oxides (MMOs): MMOs have gained attention due to their superior performance compared to single metal oxides. frontiersin.org They often exhibit stronger basic sites and a higher density of these sites, which are crucial for the transesterification reaction. encyclopedia.pubfrontiersin.org Systems like Mg-Ca, Zn-La, Ca-Al, and Sr-Al have been synthesized and tested. For instance, ZnO/La₂O₃ mixed oxides prepared by co-precipitation have proven to be effective and efficient catalysts for the transesterification of glycerol with DMC. frontiersin.orgrsc.org Similarly, Ti-Al-Mg mixed oxides have demonstrated good performance in the direct carbonylation of glycerol with CO₂, attributed to their well-balanced acid-base properties and high surface area. mdpi.comgoogle.com

Hydrotalcites: These layered double hydroxides, and the mixed metal oxides derived from them upon calcination, are excellent catalyst precursors. rsc.org Their structure allows for tunable acid-base properties. Uncalcined Mg–Al hydrotalcite has been shown to be a highly active base catalyst for producing glycerol carbonate from glycerol and dialkyl carbonates under moderate conditions. rsc.orgresearchgate.net

Zeolites: These microporous aluminosilicates can be modified to introduce basic sites, making them effective catalysts. frontiersin.org For example, K-zeolite derived from coal fly ash and lithium-impregnated oil palm ash zeolite have achieved high yields in the transesterification of glycerol with DMC. frontiersin.org A study on Li/Mg/K modified zeolite beta also showed promising results for glycerol carbonate synthesis. nih.gov

Supported Catalysts: Active species can be supported on materials with high surface areas to enhance dispersion and stability. Lithium impregnated on MCM-41 (a mesoporous silica (B1680970) material) has been reported as an efficient and reusable catalyst for glycerol carbonate synthesis, achieving high glycerol conversion and product yield. google.com

The synthesis methods for these catalysts are as critical as their composition. Techniques like co-precipitation, wet impregnation, sol-gel, and hydrothermal synthesis are commonly employed to control the catalyst's physicochemical properties, such as crystal structure, surface area, porosity, and the distribution of active sites. mdpi.comrsc.orgfrontiersin.org

Performance Evaluation of Heterogeneous vs. Homogeneous Catalysts

The choice between heterogeneous and homogeneous catalysts represents a critical decision in the process design for glycerol carbonate production, with each category offering distinct advantages and disadvantages.

Homogeneous Catalysts: Homogeneous catalysts, such as sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), and sulfuric acid (H₂SO₄), are soluble in the reaction medium. google.comchemspider.com

Advantages: They often exhibit high activity and selectivity under mild reaction conditions due to the excellent contact between the catalyst and reactants, eliminating mass transfer limitations.

Disadvantages: The primary drawback is the difficulty in separating the catalyst from the product mixture. This leads to complex and energy-intensive purification steps, potential product contamination, and the inability to reuse the catalyst, which generates significant waste. nih.govgoogle.com Acidic catalysts, in particular, can also cause equipment corrosion. encyclopedia.pub

Heterogeneous Catalysts: Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This category includes the metal oxides, MMOs, and zeolites discussed previously. frontiersin.orgmdpi.com

Disadvantages: Heterogeneous catalysts can sometimes suffer from lower activity compared to their homogeneous counterparts due to mass transfer limitations between phases. High stirring rates may be required to ensure uniform dispersion, which can sometimes lead to mechanical degradation of the catalyst. frontiersin.org Leaching of active species from the solid support into the reaction medium can also occur, reducing the catalyst's long-term stability and potentially contaminating the product. acs.org

The general consensus in the field favors the development and use of heterogeneous catalysts to create a more sustainable and economical process for glycerol carbonate production. frontiersin.org Research continually aims to design heterogeneous systems that match the high activity of homogeneous catalysts while retaining their inherent advantages of separation and reusability.

Table 1: Performance Comparison of Catalyst Types in Glycerol Transesterification

| Catalyst Type | Catalyst Example | Glycerol Conversion (%) | GC Yield (%) | Reaction Conditions | Source(s) |

|---|---|---|---|---|---|

| Homogeneous | K₂CO₃ | - | - | Mild conditions | chemspider.com |

| Homogeneous | NaOH | - | - | Mild conditions | chemspider.com |

| Heterogeneous | Calcined CaO | ~100% | >95% | 95°C, 1.5 h | acs.org |

| Heterogeneous | ZnO/La₂O₃ | - | 95.7% | 4:1 Zn/La ratio | frontiersin.org |

| Heterogeneous | Li/MCM-41 | 99% | 93.1% | 90°C, 3 h | google.com |

| Heterogeneous | Mg-Al Hydrotalcite | 98% | - | 35°C | wikipedia.orgencyclopedia.pub |

| Heterogeneous | K-Zeolite | 96% | - | - | frontiersin.org |

Catalyst Regeneration, Reusability, and Long-Term Stability

For an industrial process to be sustainable, the long-term performance of the catalyst is paramount. An ideal heterogeneous catalyst must not only be active and selective but also robust enough to be recycled multiple times without a significant loss in performance.

Several factors can contribute to catalyst deactivation:

Leaching: The active catalytic species can dissolve or leach from the solid support into the reaction medium. For example, studies on Ca-Al mixed oxides showed that while the primary crystal structure was stable, CaO was lost during recycling, leading to deactivation. frontiersin.org

Surface Poisoning/Fouling: The catalyst's active sites can be blocked by the adsorption of reactants, products, or byproducts.

Mechanical Degradation: The physical structure of the catalyst can be damaged, particularly under vigorous stirring conditions required for multiphase reactions, leading to a loss of surface area and active sites. frontiersin.org

Sintering: High reaction or regeneration temperatures can cause catalyst particles to agglomerate, reducing the active surface area.

Researchers extensively study catalyst reusability by recovering the catalyst after a reaction, washing it (typically with a solvent like methanol), drying it, and then using it in a subsequent reaction cycle under identical conditions. rsc.org

Trisodium phosphate (B84403) has been noted for its great stability and reusability, reportedly being reused for nine cycles without deactivation. frontiersin.org

A novel K₂CO₃-impregnated smectite clay catalyst demonstrated high stability, maintaining its activity for up to four consecutive reaction cycles.

In the direct carbonylation of glycerol with CO₂, a CeO₂ catalyst was easily recycled through calcination at 400°C and showed constant activity for five cycles. frontiersin.org

Conversely, some catalysts show a rapid decline in performance. The recycling of CaO has been reported to lead to a quick decrease in conversion and yield, which is attributed to deactivation from exposure to air between runs and particle agglomeration. acs.org

Improving long-term stability often involves modifying the catalyst structure, such as by incorporating active species into a stable framework like a zeolite or by using strong catalyst supports to prevent leaching and mechanical breakdown. frontiersin.orgnih.gov

Table 2: Catalyst Reusability Studies

| Catalyst | Number of Cycles | Final Yield/Conversion | Deactivation Cause | Source(s) |

|---|---|---|---|---|

| NaAlO₂ (30G-S) | 5 | GLC yield decreased from 85.3% to 69.0% | Surface morphology changes | rsc.org |

| CaO | - | Quick decrease in conversion and yield | Exposure to air, particle agglomeration | acs.org |

| K₂CO₃/Smectite | 4 | Maintained high activity | - | |

| CeO₂ | 5 | Activity remained constant | - | frontiersin.org |

Microreactor and Continuous Flow Systems for Scalable Production

To move from laboratory-scale synthesis to industrial production, process intensification is key. Microreactor and continuous flow systems offer significant advantages over traditional batch reactors for the synthesis of glycerol carbonate.

Enhanced Heat and Mass Transfer: Microreactors feature high surface-area-to-volume ratios, which allows for superior control over reaction temperature and efficient mixing of reactants. This is particularly beneficial for exothermic reactions and multiphase systems.

Improved Safety: The small internal volume of microreactors minimizes the risk associated with handling hazardous materials or running reactions at high temperatures and pressures.

Increased Efficiency and Yield: Precise control over reaction parameters, such as residence time, temperature, and pressure, can lead to higher yields, improved selectivity, and reduced byproduct formation.

Scalability: Scaling up production in a continuous flow system is often simpler than in batch processes. Instead of designing larger reactors, production can be increased by running the system for longer periods or by "scaling out" (i.e., using multiple reactors in parallel).

Recent studies have demonstrated the successful application of flow chemistry to glycerol carbonate production. A robust continuous flow process for synthesizing glycerol carbonate from glycerol and dimethyl carbonate has been reported using a polymer-supported base catalyst, achieving high conversion and selectivity with residence times typically under 10 minutes. Another study detailed an intensified flow process for the direct carbonation of bio-based glycidol (B123203) with CO₂ using a homogeneous organocatalyst, achieving high throughput and excellent process metrics at the pilot scale.

The integration of heterogeneous catalysts into packed-bed reactors within a continuous flow setup is a particularly promising strategy for industrial-scale production. This approach combines the benefits of flow chemistry with the ease of catalyst separation and reuse, paving the way for highly efficient, sustainable, and scalable manufacturing of glycerol carbonate. researchgate.net

Green Chemistry Principles and Environmental Considerations in Glycerol Carbonate Mesylate Research

Atom Economy and Reaction Mass Efficiency Assessments

Atom economy (AE) and reaction mass efficiency (RME) are critical metrics for evaluating the "greenness" of a chemical process. They measure the efficiency with which atoms from the reactants are incorporated into the desired product.

Several synthetic routes to glycerol (B35011) carbonate have been assessed using these metrics. The direct carbonylation of glycerol with carbon dioxide (CO₂) is an ideal strategy, with a potential atom economy of 87%, where water is the only byproduct. encyclopedia.pub However, the stability of CO₂ presents challenges. encyclopedia.pub

The transcarbonation of glycerol with dimethyl carbonate (DMC) is another widely studied route. frontiersin.orgnih.gov One process using sodium carbonate (Na₂CO₃) as a catalyst achieved a glycerol conversion of 98%, with an atom economy of 65% and a reaction mass efficiency of 56%. frontiersin.org The environmental factor (E-factor), which measures the amount of waste produced per kilogram of product, was a low 0.77 for this process. frontiersin.org In contrast, a heterogeneous process using zinc carbonate (Zn₂CO₃) with urea (B33335) showed an improved atom economy of 77%, but a lower RME of 37% and a higher E-factor of 1.7. nih.gov

A study utilizing a Li/MCM-41 heterogeneous catalyst for the transesterification of glycerol reported an E-factor of 1.16 and a Process Mass Intensity (PMI) of 2.16, indicating low waste generation. researchgate.net

These assessments highlight the trade-offs between different synthetic strategies and the importance of catalyst selection in optimizing the efficiency and minimizing the environmental impact of glycerol carbonate production.

Table 1: Green Metrics for Glycerol Carbonate Synthesis via Different Catalytic Systems

| Catalyst System | Reactants | Atom Economy (%) | Reaction Mass Efficiency (%) | E-Factor | Source(s) |

|---|---|---|---|---|---|

| Na₂CO₃ | Glycerol, Dimethyl Carbonate | 65 | 56 | 0.77 | frontiersin.org |

| Zn₂CO₃ | Glycerol, Urea | 77 | 37 | 1.7 | nih.gov |

| Li/MCM-41 | Glycerol, Dimethyl Carbonate | Not specified | Not specified | 1.16 | researchgate.net |

| Direct Carbonylation | Glycerol, CO₂ | 87 | Not specified | Not specified | encyclopedia.pub |

Utilization of Renewable Feedstocks and Bioderived Solvents

A cornerstone of green chemistry is the use of renewable resources. Glycerol carbonate synthesis is intrinsically linked to this principle, as its primary precursor, glycerol, is a plentiful byproduct of the biodiesel industry. researchgate.netmdpi.com For every 100 kg of biodiesel produced, approximately 10 kg of glycerol is generated. mdpi.com The oversupply of this crude glycerol has made its valorization into value-added products like glycerol carbonate an important economic and environmental goal. rsc.orgdoi.org

The choice of reagents and solvents also plays a crucial role. Dimethyl carbonate (DMC) is considered a green reagent and solvent. wordpress.comfrontiersin.org Its use in the transesterification of glycerol is advantageous because it is non-toxic and the reaction can often be performed under mild conditions. frontiersin.orgnih.gov Furthermore, research has focused on developing solvent-free reaction systems. frontiersin.orgnih.gov In some methods, excess DMC itself acts as the reaction medium, eliminating the need for an additional solvent. nih.gov Enzyme-catalyzed synthesis, such as with lipase, has also been successfully conducted in solvent-free conditions. frontiersin.orgnih.gov

The direct use of carbon dioxide (CO₂), a greenhouse gas, as a carbonylating agent is another promising green route. encyclopedia.pub This approach addresses two environmental concerns simultaneously: the utilization of a waste product (glycerol) and the consumption of a greenhouse gas. encyclopedia.pub

Waste Minimization and By-product Valorization Strategies

Minimizing waste is a key objective in green synthetic chemistry. In the context of glycerol carbonate synthesis, this is often achieved through the use of heterogeneous catalysts. These solid catalysts can be easily separated from the reaction mixture by filtration and reused over multiple cycles, reducing waste and processing costs. rsc.orgmdpi.com

Examples of effective reusable catalysts include:

Hydrotalcites: An uncalcined Mg-Al hydrotalcite has been shown to be a highly active and reusable heterogeneous base catalyst. rsc.org

Waste-derived catalysts: Catalysts derived from industrial or biological waste, such as boiler ash, red mud, and calcined snail shells, have been successfully employed, turning waste into a resource. researchgate.netmdpi.com For instance, K-zeolite derived from coal fly ash demonstrated high conversion and yield and could be recycled for four consecutive runs with only a minor decrease in activity. mdpi.com

Modified Silicas: Lithium-impregnated MCM-41 (Li/MCM-41) has been shown to be a stable and recyclable catalyst for this transformation. researchgate.netrsc.org

Energy Efficiency in Synthetic Protocols

Improving energy efficiency is a critical aspect of green process design, aiming to reduce both operational costs and environmental footprint. Conventional heating methods for glycerol carbonate synthesis can be energy-intensive and time-consuming. mdpi.com

To address this, researchers have explored alternative energy sources and process intensification techniques:

Microwave-assisted synthesis: Microwave heating offers rapid and uniform heating, which can significantly reduce reaction times and energy consumption compared to conventional methods. mdpi.com For example, a high yield of glycerol carbonate was obtained from crude glycerol within just 5 minutes of microwave-assisted reaction. mdpi.com

Ultrasound-assisted synthesis: The application of ultrasound can enhance mass transfer and accelerate reaction rates, allowing for milder reaction conditions. mdpi.com One study demonstrated that using a direct ultrasonic probe achieved a 96% glycerol carbonate yield at 70°C in only 15 minutes, a dramatic improvement over the conventional batch reactor which yielded only about 5% under similar timeframes. mdpi.com The enhanced efficiency is attributed to improved mass transfer and better catalyst dispersion. mdpi.com

Process Intensification: Using high-shear mixers, like a simple countertop blender, has been shown to overcome mass transfer limitations between the immiscible glycerol and DMC reactants. mdpi.comresearchgate.net This method not only reduced the required amount of catalyst and reaction time but also generated sufficient frictional heat to reach the reaction temperature without external heating, leading to a significant increase in yield efficiency per unit of energy consumed. mdpi.comresearchgate.net

These innovative approaches demonstrate a clear trend towards more energy-efficient and sustainable protocols for the synthesis of glycerol carbonate. mdpi.commdpi.com

Future Research Directions and Emerging Challenges in Glycerol Carbonate Mesylate Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes

The synthesis of glycerol (B35011) carbonate itself has seen significant progress, with numerous routes developed from sustainable feedstocks like crude glycerol and carbon dioxide. frontiersin.orgfrontiersin.org Transesterification of glycerol with dialkyl carbonates (e.g., dimethyl carbonate) using heterogeneous catalysts is a particularly promising method due to high yields and selectivity. frontiersin.orgrsc.orgsemanticscholar.org

However, the subsequent conversion to glycerol carbonate mesylate presents sustainability challenges. The conventional synthesis involves reacting glycerol carbonate with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) or pyridine. This step is often not aligned with green chemistry principles due to the nature of the reagents and solvents used.

Future research must focus on:

Greener Mesylating Agents: Exploring alternatives to traditional mesylating and tosylating agents that are less hazardous and derived from renewable resources.

Catalytic Activation: Developing catalytic systems, potentially using solid acid or base catalysts, to activate the hydroxyl group of glycerol carbonate for sulfonation, thereby avoiding stoichiometric reagents. psu.edumdpi.com

Process Optimization: Investigating reaction conditions that minimize waste and energy consumption, for instance, by using solvent-free conditions or recyclable catalytic systems. researchgate.net A significant challenge is preventing the cleavage of the carbonate ring by strong bases like sodium hydride, which can occur during tosylation or mesylation attempts. researchgate.net

| Area of Focus | Future Research Opportunity | Key Challenge | Relevant Findings |

|---|---|---|---|

| Precursor Synthesis | Utilize crude glycerol from biodiesel production or direct CO₂ fixation. frontiersin.orgsemanticscholar.org | Purification of crude glycerol; thermodynamic limitations of CO₂ fixation. mdpi.com | High yields (>90%) of glycerol carbonate are achievable via transesterification. frontiersin.org |

| Mesylation Step | Develop heterogeneous catalysts or alternative "green" activating agents. | Avoiding harsh reagents (MsCl, pyridine); preventing carbonate ring-opening with strong bases. researchgate.net | Tosylated glycerol carbonate has been synthesized and isolated as a stable, crystalline solid. researchgate.net |

| Overall Process | Integrate precursor synthesis and mesylation into a single, continuous process. | Catalyst compatibility and separation between stages. | Flow chemistry has been successfully applied to glycerol derivatization. rsc.orgresearchgate.net |

Exploration of Novel Reaction Pathways and Mechanisms

This compound and its tosylated analog are versatile bis-electrophiles, meaning they have two sites susceptible to nucleophilic attack. researchgate.net The primary reaction pathways hinge on the exceptional leaving group ability of the mesylate/tosylate group.

The most prominent reaction is the intramolecular SN2 cyclization to form glycidol (B123203), a high-value-added chemical intermediate. rsc.orgresearchgate.netrsc.org This transformation is typically base-catalyzed and involves the deprotonation of the free hydroxyl group, followed by nucleophilic attack that displaces the mesylate. This pathway is often accompanied by decarboxylation.

Future research should aim to:

Map Competing Pathways: Systematically study the competition between intramolecular cyclization and intermolecular reactions with external nucleophiles (e.g., amines, thiols, alcohols). researchgate.net The choice of base, solvent, and temperature can selectively favor one pathway over another.

Computational Modeling: Employ Density Functional Theory (DFT) and other computational methods to elucidate reaction mechanisms, identify transition states, and predict product selectivity. researchgate.net Such studies can explain the formation of byproducts and guide the design of more selective reaction conditions.

Harnessing Biselectrophilicity: Explore reactions where both the mesylate-bearing carbon and the carbonate carbonyl carbon react in a controlled, sequential manner to build complex molecular architectures.

Advanced Stereochemical Control in Derivatization

The central carbon of the glycerol backbone in glycerol carbonate is a chiral center. Controlling its stereochemistry is crucial for applications in pharmaceuticals and other life sciences, where biological activity is often dependent on a specific enantiomer. rsc.orggoogle.com

Currently, achieving stereocontrol relies heavily on the use of enantiomerically pure starting materials. Solketal ((2,2-Dimethyl-1,3-dioxolan-4-yl)methanol), a protected form of glycerol, is readily available as both (R) and (S) enantiomers and serves as a common chiral precursor. acs.orgwikipedia.orgscbt.com Synthesis often begins with an enantiopure solketal, which is then mesylated. Subsequent SN2 reactions on the mesylate proceed with a predictable inversion of stereochemistry (Walden inversion), allowing access to the opposite enantiomer. beilstein-journals.org

Emerging challenges and research directions include:

Asymmetric Synthesis: Developing catalytic asymmetric methods to directly synthesize chiral this compound from achiral precursors, which would be more atom-economical than using chiral pool starting materials.

Stereoretention and Inversion: Gaining precise control over reaction conditions to selectively achieve either retention or inversion of stereochemistry at the chiral center.

Complex Molecule Synthesis: Applying this stereochemical control to the synthesis of complex, multi-stereocenter molecules, such as simplified analogues of annonaceous acetogenins (B1209576) or other natural products. acs.org The key is to maintain high optical purity throughout multi-step synthetic sequences. google.com

Integration with Flow Chemistry and Process Intensification

Process intensification, particularly through continuous flow chemistry, offers significant advantages for the synthesis and use of reactive intermediates like this compound. Flow reactors provide superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and potential for seamless multi-step (telescoped) reactions. rsc.orgresearchgate.net

The synthesis of glycerol derivatives, including the conversion of glycerol to glycerol carbonate and its subsequent transformation into glycidol, has been successfully demonstrated in flow systems. rsc.orggoogle.com

Future research will be directed towards:

Fully Integrated Flow Synthesis: Developing a "crude glycerol-to-product" continuous process. This would involve sequential reactors for glycerol carbonate formation, mesylation, and subsequent derivatization without isolating the intermediates.

Catalyst Immobilization: Designing robust, immobilized catalysts suitable for packed-bed flow reactors, enabling easy separation and catalyst recycling, which is key to improving process economics. rsc.org

In-line Monitoring and Automation: Integrating real-time analytical techniques (e.g., IR, NMR spectroscopy) to monitor reaction progress and enable automated process control and optimization.

| Process Step | Advantage of Flow Chemistry | Emerging Challenge |

|---|---|---|

| Glycerol Carbonate Synthesis | Improved heat transfer; shorter reaction times; potential for catalyst reuse. unive.it | Handling solid catalysts and multiphasic systems in continuous reactors. |

| Mesylation Reaction | Enhanced safety when using hazardous MsCl; precise temperature control. | Preventing reactor clogging from salt byproducts (e.g., triethylammonium (B8662869) chloride). |

| Conversion to Glycidol | Safe handling of potentially unstable glycidol; rapid removal from heat prevents polymerization. rsc.orggoogle.com | Managing reduced pressure conditions required for glycidol distillation in a flow setup. google.com |

| Telescoped Reactions | Avoids isolation of the reactive mesylate intermediate, improving overall efficiency. researchgate.net | Ensuring solvent and reagent compatibility between consecutive reaction steps. |

Discovery of Underexplored Applications in Specialized Chemical Synthesis

While the conversion of this compound to glycidol is a primary application, its potential as a versatile building block is far from fully realized. mdpi.com Its bifunctional nature allows it to act as a linker or introduce a protected, chiral diol equivalent into more complex structures.

Future research should focus on discovering novel applications by:

Reaction with Diverse Nucleophiles: Systematically exploring its reactivity with a wide array of nucleophiles, such as functionalized phenols, thiols, and complex amines, to create libraries of new glycidol and glycerol derivatives. researchgate.net This can lead to the synthesis of valuable β-aryloxy alcohols and other fine chemicals. acs.org

Pharmaceutical Intermediates: Leveraging the ability to control stereochemistry to synthesize key chiral fragments for Active Pharmaceutical Ingredients (APIs). rsc.org Its structure is a potential precursor for drugs like oxazolidinone antibiotics (e.g., Linezolid) and beta-blockers. rsc.orggoogle.com

Polymer and Materials Science: Using this compound as a functional monomer or cross-linking agent to create novel bio-based polymers, such as polycarbonates and polyurethanes, with tailored properties. researchgate.net Its derivatives could also find use as specialized surfactants or components in battery electrolytes. mdpi.comresearchgate.net

The systematic exploration of these areas will unlock the full potential of this compound, transforming it from a mere intermediate into a cornerstone of advanced, sustainable chemical synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|